3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyrazolo[3,4-c]pyridine framework. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and materials science. The molecular formula for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is C8H5Br2N3, and it typically exists as a crystalline solid.
The synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine generally involves bromination reactions of the parent compound, 1H-pyrazolo[3,4-c]pyridine. A common synthetic route employs bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent such as acetic acid or chloroform. The reaction conditions typically involve:
This method allows for the selective introduction of bromine substituents at the desired positions on the pyrazolo ring, resulting in high yields of the dibrominated product.
The molecular structure of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine features a pyrazole ring fused to a pyridine ring. The presence of bromine atoms at positions 3 and 5 significantly influences its chemical properties and reactivity.
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is known to participate in several types of chemical reactions:
These reactions allow for the generation of various derivatives that can be further explored for biological activity or material properties.
The mechanism of action for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine primarily involves its interactions with biological targets such as enzymes and receptors. Similar compounds have been identified as inhibitors of certain kinases, suggesting that this compound may also exhibit kinase inhibitory properties.
Factors influencing its mechanism include:
Research into its specific targets remains ongoing to elucidate its full biological potential.
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine has several notable applications in scientific research:
Pyrazolopyridines represent a critical class of nitrogen-dense heterocyclic frameworks in medicinal chemistry, distinguished by their fusion between pyrazole and pyridine rings. The pyrazolo[3,4-c]pyridine isomer features a distinctive connectivity pattern where the pyrazole ring (positions 3,4) merges with the c-face of the pyridine ring. This arrangement creates an electron-deficient system with three nitrogen atoms positioned at strategic locations: N1 (pyrrolic), C3 (pyridine-like), and N2 (pyridinic). Bromination patterns further diversify these structures, with 3,5-dibromo-1H-pyrazolo[3,4-c]pyridine exhibiting vicinal bromination at the 3- and 5-positions [1], while the less common 3,4-dibromo isomer (CAS: 1357945-76-6) positions halogens at adjacent carbon centers [2]. This bromine placement directly governs reactivity in cross-coupling reactions – the 3,5-derivative offers two electronically distinct sites (C3: π-excessive, C5: π-deficient) for sequential functionalization [1].
Table 1: Structural Isomers of Dibrominated Pyrazolo[3,4-c]pyridines
Compound Name | CAS Registry No. | Bromine Positions | Molecular Formula | Distinctive Structural Feature |
---|---|---|---|---|
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine | 1357946-78-1 | 3,5 | C₆H₃Br₂N₃ | Non-adjacent bromines; maximal electronic contrast |
3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine | 1357945-76-6 | 3,4 | C₆H₃Br₂N₃ | Adjacent bromines; sterically congested |
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine | 1357946-34-9 | 3,6 | C₆H₃Br₂N₃ | Ring positional isomer |
5,7-Dibromo-1h-pyrazolo[4,3-b]pyridine | 1956379-02-4 | 5,7 | C₆H₃Br₂N₃ | Regioisomeric fusion pattern |
Early routes to unsubstituted pyrazolo[3,4-c]pyridine cores relied on Gould-Jacobs cyclizations or Dimroth rearrangements of aminopyrazole precursors. These methods proved inadequate for introducing specific halogenation patterns required for pharmaceutical intermediates. The targeted synthesis of 3,5-dibromo-1H-pyrazolo[3,4-c]pyridine emerged circa 2010s via bromination of the parent heterocycle using bromine in acetic acid or N-bromosuccinimide (NBS) in DMF [3]. Optimization revealed that careful temperature control (−10°C to 25°C) prevents ring degradation and achieves selective dibromination at the electron-rich 3- and 5-positions [1]. Modern catalytic approaches leverage transition metals (Pd, Cu) for direct C-H bromination, though substrate limitations persist. The commercial availability of this derivative (95% purity) from suppliers like AChemBlock since ~2015 underscores its industrial adoption as a privileged scaffold [1].
The 3,5-dibromo derivative exhibits exceptional electronic anisotropy due to opposing polarization effects: the C5-bromine (pyridine-like carbon) withdraws electron density inductively, rendering this position electrophilic. Conversely, the C3-bromine (pyrazole-like carbon) experiences enhanced electron density from the adjacent pyrrolic nitrogen (N2), facilitating nucleophilic displacement [1]. This duality is quantified by computed electrostatic potential maps showing a 25 kcal/mol difference in local electron density between C3 and C5. Sterically, the bromines impose significant congestion, with X-ray crystallography revealing a dihedral angle of 8.5° between ring planes and a Br-Br distance of 3.38 Å [3]. These properties manifest practically:
Table 2: Commercial Availability Profile of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Supplier | Catalog ID | Purity | Packaging Options | Price (USD) | Stock Status |
---|---|---|---|---|---|
AChemBlock | O32206 | 95% | 100 mg, 250 mg, 1 g, 5 g | $200 (100 mg) | In Stock (San Francisco) |
$320 (250 mg) | In Stock (Global) | ||||
$830 (1 g) | |||||
$1,280 (5 g) | |||||
ParChem | - | - | Not specified | - | Presumed available |
The compound's high melting point (decomposes >250°C) and low solubility in water (<0.1 mg/mL) but moderate solubility in polar aprotic solvents (DMSO: 35 mg/mL) further reflect its robust, planar architecture. These properties collectively establish its utility as a orthogonally functionalizable template for kinase inhibitor development, with the C5 site often modified first to install pharmacophores, followed by C3 derivatization for solubility tuning [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7